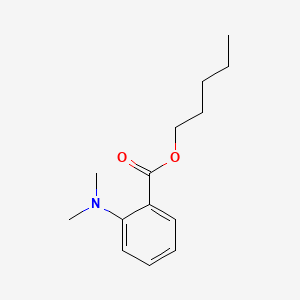
Benzoic acid, 2-(dimethylamino)-, pentyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-(dimethylamino)-, pentyl ester is an organic compound that belongs to the class of benzoic acid esters It is characterized by the presence of a benzoic acid moiety esterified with a pentyl group and a dimethylamino substituent on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(dimethylamino)-, pentyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of benzoic acid with pentanol in the presence of an acid catalyst, such as sulfuric acid, to form the ester. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of benzoic acid esters can be achieved through continuous esterification processes. This involves the use of large-scale reactors where benzoic acid and pentanol are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then subjected to distillation to separate the ester product from unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-(dimethylamino)-, pentyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield benzoic acid and pentanol.
Reduction: Reduction of the ester can lead to the formation of the corresponding alcohol.
Substitution: The dimethylamino group on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis (saponification) can be performed using sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Hydrolysis: Benzoic acid and pentanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-(dimethylamino)-, pentyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Industry: Used in the production of fragrances and flavoring agents due to its ester functionality.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-(dimethylamino)-, pentyl ester involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing benzoic acid and pentanol. The dimethylamino group can participate in interactions with biological molecules, potentially affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, pentyl ester: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.
Benzoic acid, 2-(dimethylamino)-, methyl ester: Similar structure but with a methyl group instead of a pentyl group, leading to differences in physical properties and applications.
Benzoic acid, 2-(dimethylamino)ethyl ester: Contains an ethyl group instead of a pentyl group, affecting its solubility and reactivity.
Uniqueness
Benzoic acid, 2-(dimethylamino)-, pentyl ester is unique due to the presence of both a dimethylamino group and a pentyl ester moiety. This combination imparts distinct chemical properties, making it useful in specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
66304-04-9 |
|---|---|
Molekularformel |
C14H21NO2 |
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
pentyl 2-(dimethylamino)benzoate |
InChI |
InChI=1S/C14H21NO2/c1-4-5-8-11-17-14(16)12-9-6-7-10-13(12)15(2)3/h6-7,9-10H,4-5,8,11H2,1-3H3 |
InChI-Schlüssel |
CMOMUQUTZFSRKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)C1=CC=CC=C1N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


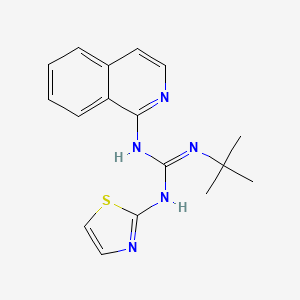
![Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane](/img/structure/B14463554.png)

![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)




![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)
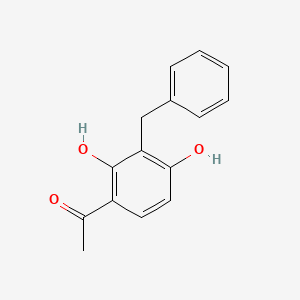
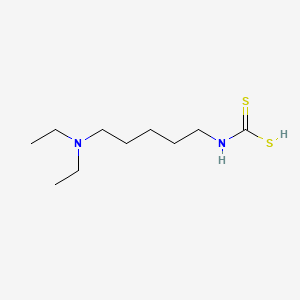
![barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14463610.png)
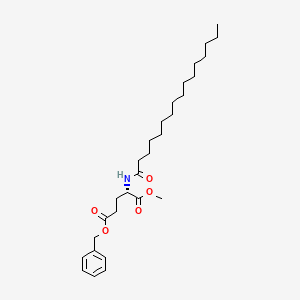
![3',4'-Dimethoxy-2,5-dihydro[1,1'-biphenyl]-4(3H)-one](/img/structure/B14463629.png)
